

Application Notes and Protocols for Assessing FM-381 Target Engagement in Cells

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Compound of Interest

Compound Name: FM-381

Cat. No.: B15610211

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Introduction

FM-381 is a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), targeting a unique cysteine residue (Cys909) in the ATP-binding pocket.[1][2][3] JAK3 is a critical enzyme in the JAK/STAT signaling pathway, which is essential for the development and function of immune cells.[4] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target.

These application notes provide a detailed protocol for assessing the target engagement of **FM-381** with JAK3 in a cellular context. Three distinct and complementary methods are described: a direct binding assay (NanoBRET™ Target Engagement Assay), a thermal stability shift assay (Cellular Thermal Shift Assay - CETSA), and a downstream signaling pathway inhibition assay (Western Blot for phospho-STAT5).

Quantitative Data Summary

The following tables summarize the key quantitative data for **FM-381**, providing a benchmark for experimental outcomes.

Table 1: In Vitro Potency and Selectivity of **FM-381**[1][2][5][6]

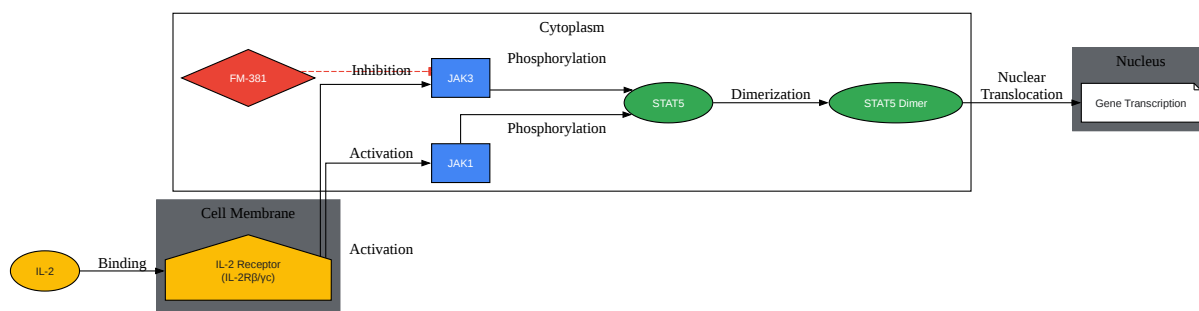
Target	IC50 (nM)	Assay Type
JAK3	0.127	Radiometric
JAK1	52	Radiometric
JAK2	346	Radiometric
TYK2	459	Radiometric

Table 2: Cellular Target Engagement and Pathway Inhibition of **FM-381**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Assay	Cell Line	Parameter	Value (nM)
NanoBRET™ Target Engagement	HEK293	EC50	100
pSTAT5 Inhibition (IL-2 stimulated)	Human CD4+ T-cells	IC50	~100

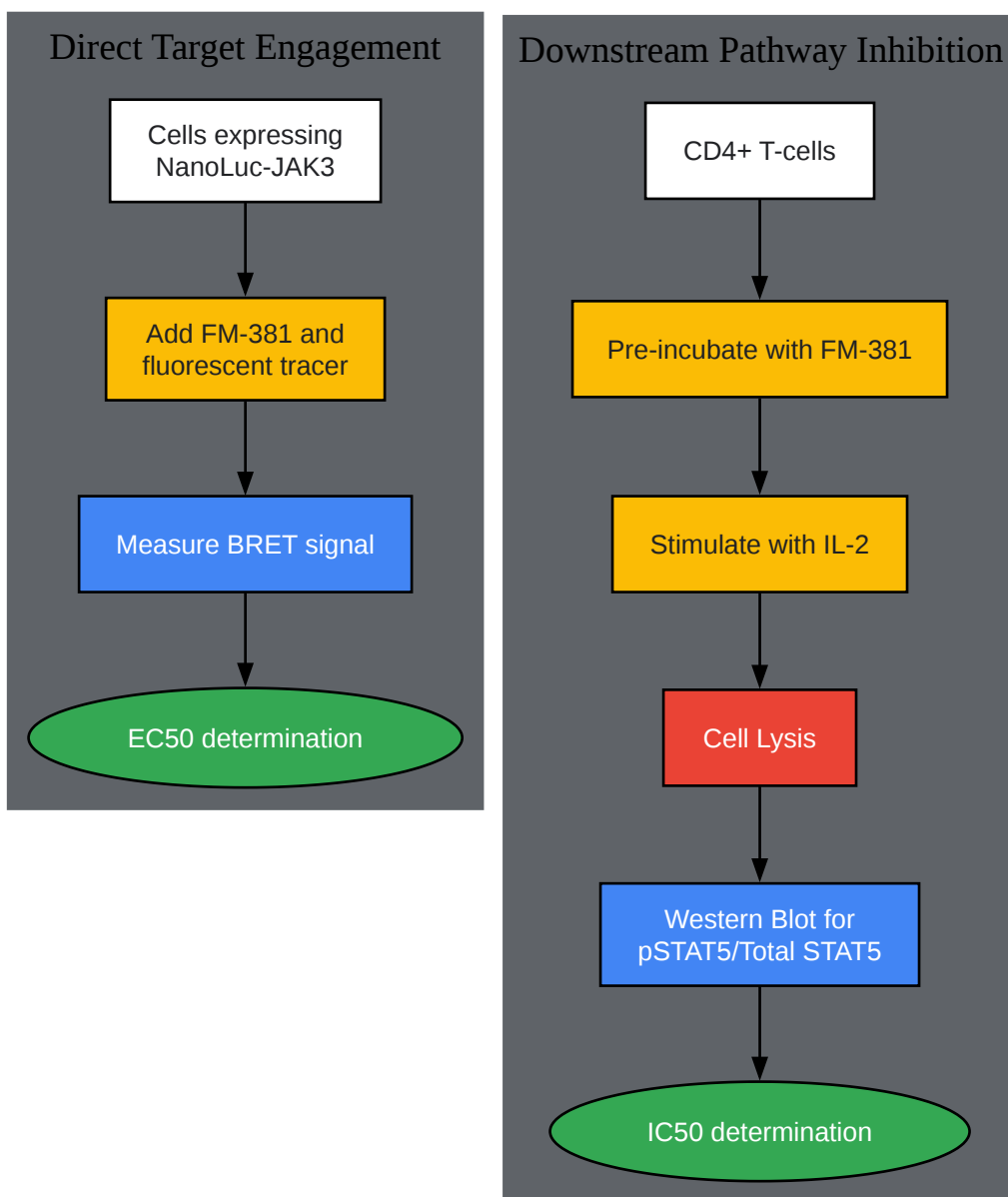
Signaling Pathway and Experimental Workflows

To visualize the mechanism of action of **FM-381** and the experimental approaches to measure its target engagement, the following diagrams are provided.



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Caption: IL-2 Receptor-JAK3-STAT5 Signaling Pathway and Point of Inhibition by **FM-381**.



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Caption: Experimental Workflows for Assessing **FM-381** Target Engagement.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay directly measures the binding of **FM-381** to JAK3 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged JAK3 and a fluorescent tracer that binds to the same target.^[7]

Materials:

- HEK293 cells
- JAK3-NanoLuc® Fusion Vector (e.g., from Promega)
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer and Nano-Glo® Substrate (e.g., from Promega)
- White, tissue-culture treated 96-well plates
- **FM-381**

Protocol:

- Transfection:
 - Co-transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector and a carrier DNA according to the manufacturer's protocol.
 - Culture the cells for 18-24 hours to allow for expression of the fusion protein.[\[8\]](#)
- Cell Plating:
 - Harvest the transfected cells and resuspend them in Opti-MEM® at a concentration of 2×10^5 cells/mL.
 - Dispense 100 µL of the cell suspension into each well of a 96-well plate.[\[9\]](#)
- Compound and Tracer Addition:
 - Prepare serial dilutions of **FM-381** in Opti-MEM®.
 - Add the **FM-381** dilutions to the wells.

- Add the NanoBRET™ tracer to the wells at a final concentration determined by prior optimization (typically near its EC50).
- Incubate the plate for 2 hours at 37°C in a CO2 incubator.[10]
- Signal Detection:
 - Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.[8]
 - Add the substrate solution to each well.
 - Read the BRET signal on a luminometer equipped with appropriate filters (e.g., 450 nm for donor and 610 nm for acceptor).[8]
- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Plot the BRET ratio against the logarithm of the **FM-381** concentration and fit the data to a four-parameter dose-response curve to determine the EC50.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of JAK3 upon **FM-381** binding.[11][12]

Materials:

- Human T-cell line (e.g., Jurkat)
- Complete cell culture medium
- **FM-381**
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- PCR tubes
- Thermocycler
- Anti-JAK3 antibody and appropriate secondary antibody
- Western blot reagents

Protocol:

- Cell Treatment:
 - Plate Jurkat cells and treat with various concentrations of **FM-381** or vehicle (DMSO) for 1-2 hours at 37°C.
- Heat Challenge:
 - Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 42°C to 60°C).[\[13\]](#) Include an unheated control.
- Cell Lysis and Lysate Clarification:
 - Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
[\[13\]](#)
 - Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[\[13\]](#)
- Western Blot Analysis:
 - Carefully collect the supernatant (soluble protein fraction).
 - Determine the protein concentration of each sample and normalize.

- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with a primary antibody against JAK3, followed by an HRP-conjugated secondary antibody.
- Data Analysis:
 - Quantify the band intensities for JAK3 at each temperature for both **FM-381** and vehicle-treated samples.
 - Plot the percentage of soluble JAK3 (normalized to the unheated control) against the temperature to generate melting curves.
 - A shift in the melting curve to a higher temperature in the presence of **FM-381** indicates target engagement.

Western Blot for Phospho-STAT5 Inhibition

This assay measures the functional consequence of JAK3 inhibition by quantifying the phosphorylation of its downstream substrate, STAT5.[\[1\]](#)[\[2\]](#)

Materials:

- Human CD4+ T-cells
- RPMI 1640 medium with 10% FBS
- **FM-381**
- Recombinant human IL-2
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
- HRP-conjugated secondary antibody
- Western blot reagents

Protocol:

- Cell Culture and Treatment:
 - Isolate human CD4⁺ T-cells from peripheral blood mononuclear cells (PBMCs).
 - Incubate the cells with serial dilutions of **FM-381** or vehicle (DMSO) for 1 hour at 37°C.[\[1\]](#)
- Cytokine Stimulation:
 - Stimulate the cells with recombinant human IL-2 (e.g., 50 ng/mL) for 30 minutes at 37°C to induce STAT5 phosphorylation.[\[1\]](#)
- Protein Lysate Preparation:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with 1X SDS sample buffer containing protease and phosphatase inhibitors.[\[14\]](#)
 - Sonicate the samples to shear DNA and reduce viscosity.[\[14\]](#)
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[15\]](#)
 - Incubate the membrane with anti-phospho-STAT5 antibody (e.g., 1:1000 dilution) overnight at 4°C.[\[14\]](#)
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[\[14\]](#)
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip the membrane and re-probe with an anti-total STAT5 antibody as a loading control.
- Data Analysis:

- Quantify the band intensities for phospho-STAT5 and total STAT5.
- Normalize the phospho-STAT5 signal to the total STAT5 signal.
- Plot the normalized phospho-STAT5 signal against the logarithm of the **FM-381** concentration and fit the data to determine the IC50.

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